3,3'-Spirobi(3H-1,5-benzodiazepine), 1,1',2,2',4,4',5,5'-octahydro-1,1',5,5'-tetrakis(phenylsulfonyl)-
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Overview
Description
3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- is a complex organic compound with a molecular formula of C41H36N4O8S4 and a molecular weight of 841.00700 . This compound belongs to the class of benzodiazepines, which are known for their wide range of applications in medicinal chemistry, particularly as anxiolytics, sedatives, and muscle relaxants .
Preparation Methods
The synthesis of 3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- involves multiple steps, typically starting with the preparation of the benzodiazepine core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirobi structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic uses, particularly in the treatment of anxiety and other neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may modulate the activity of neurotransmitters, leading to its anxiolytic and sedative effects. The pathways involved in its action are complex and may include the modulation of GABAergic and serotonergic systems .
Comparison with Similar Compounds
Compared to other benzodiazepines, 3,3’-Spirobi(3H-1,5-benzodiazepine), 1,1’,2,2’,4,4’,5,5’-octahydro-1,1’,5,5’-tetrakis(phenylsulfonyl)- is unique due to its spirobi structure and the presence of multiple phenylsulfonyl groups. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
This compound’s unique structure and functional groups make it a valuable subject of study in various fields of research.
Properties
CAS No. |
89754-96-1 |
---|---|
Molecular Formula |
C41H36N4O8S4 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
1,1',5,5'-tetrakis(benzenesulfonyl)-3,3'-spirobi[2,4-dihydro-1,5-benzodiazepine] |
InChI |
InChI=1S/C41H36N4O8S4/c46-54(47,33-17-5-1-6-18-33)42-29-41(30-43(38-26-14-13-25-37(38)42)55(48,49)34-19-7-2-8-20-34)31-44(56(50,51)35-21-9-3-10-22-35)39-27-15-16-28-40(39)45(32-41)57(52,53)36-23-11-4-12-24-36/h1-28H,29-32H2 |
InChI Key |
FXKPUKOPBVPOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN(C3=CC=CC=C3N1S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)CN(C6=CC=CC=C6N(C2)S(=O)(=O)C7=CC=CC=C7)S(=O)(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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